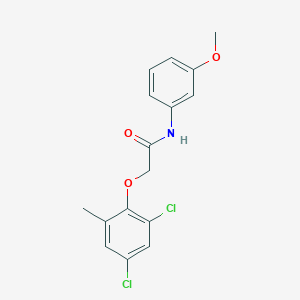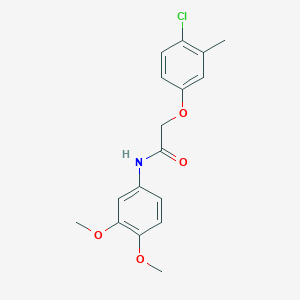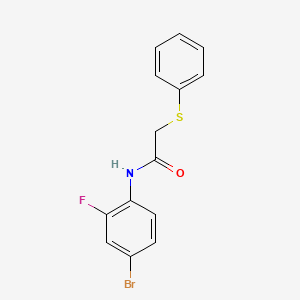
4-(2-cyclododecylethanethioyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-cyclododecylethanethioyl)morpholine, also known as CDTEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic molecule that contains a morpholine ring and a thioether group. CDTEM is a versatile molecule that has been used in various fields of research, including drug discovery, material science, and nanotechnology.
Mécanisme D'action
The mechanism of action of 4-(2-cyclododecylethanethioyl)morpholine is not fully understood. However, it is believed that the thioether group in 4-(2-cyclododecylethanethioyl)morpholine plays a crucial role in its biological activity. The thioether group is known to interact with proteins and enzymes, which may be responsible for the observed anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(2-cyclododecylethanethioyl)morpholine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. 4-(2-cyclododecylethanethioyl)morpholine has been found to modulate the activity of various enzymes and proteins, including proteasomes and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-cyclododecylethanethioyl)morpholine is a relatively stable molecule that can be easily synthesized in large quantities. It is also highly soluble in organic solvents, making it easy to work with in the laboratory. However, 4-(2-cyclododecylethanethioyl)morpholine is not very soluble in water, which limits its potential applications in aqueous environments.
Orientations Futures
There are several future directions for research on 4-(2-cyclododecylethanethioyl)morpholine. One potential application is in the development of new anti-cancer drugs. 4-(2-cyclododecylethanethioyl)morpholine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential application is in the development of new materials. 4-(2-cyclododecylethanethioyl)morpholine has been used as a building block in the synthesis of dendrimers, which have potential applications in drug delivery and gene therapy. Finally, further research is needed to fully understand the mechanism of action of 4-(2-cyclododecylethanethioyl)morpholine and its potential interactions with other proteins and enzymes.
Méthodes De Synthèse
The synthesis of 4-(2-cyclododecylethanethioyl)morpholine involves the reaction of morpholine and cyclododecanone with elemental sulfur. The reaction takes place under mild conditions and yields a high purity product. The synthesis method of 4-(2-cyclododecylethanethioyl)morpholine is relatively simple and cost-effective, making it an attractive molecule for research purposes.
Applications De Recherche Scientifique
4-(2-cyclododecylethanethioyl)morpholine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 4-(2-cyclododecylethanethioyl)morpholine has also been used as a building block in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and gene therapy.
Propriétés
IUPAC Name |
2-cyclododecyl-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NOS/c21-18(19-12-14-20-15-13-19)16-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHIZDYPANJYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)CC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclododecyl-1-(morpholin-4-yl)ethanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)



![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)

![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)

![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
